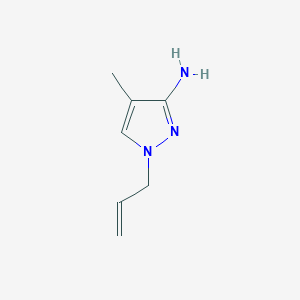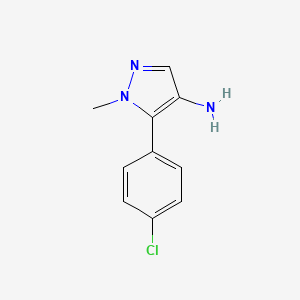![molecular formula C9H14O4 B13154208 Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13154208.png)
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by its oxaspirohexane ring, which is a six-membered ring containing an oxygen atom. The presence of the methoxy and methyl groups further adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate. These reactions are carried out in the presence of lithium diisopropylamide in an aprotic medium .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Isomerization: This compound can undergo prototropic isomerization to form 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives.
Substitution Reactions: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used in the isomerization reactions.
Aprotic Solvents: Such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), are commonly used to facilitate these reactions.
Major Products Formed
3-Hydroxymethylbicyclobutane-1-carboxylic Acid Derivatives: Formed through isomerization reactions.
Applications De Recherche Scientifique
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with various molecular targets. The oxaspirohexane ring can interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but its unique structure suggests it could modulate specific biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate: Shares a similar spirocyclic structure but lacks the methoxy group.
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate: Contains a larger spirocyclic ring.
Uniqueness
Methyl 5-methoxy-2-methyl-1-oxaspiro[23]hexane-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure
Propriétés
Formule moléculaire |
C9H14O4 |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-8(7(10)12-3)9(13-8)4-6(5-9)11-2/h6H,4-5H2,1-3H3 |
Clé InChI |
CGSMANWGMUNDOG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2(O1)CC(C2)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






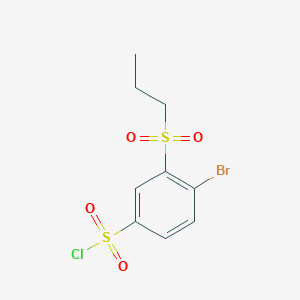
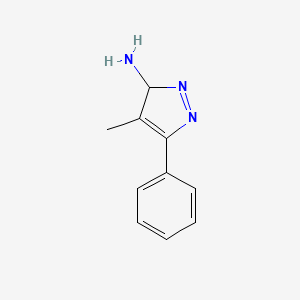
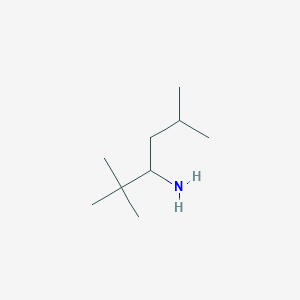
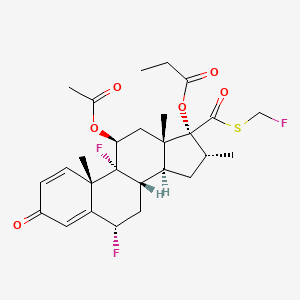
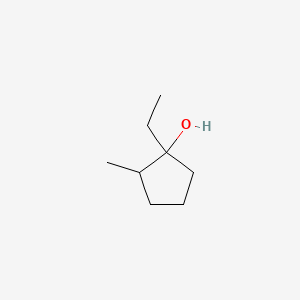
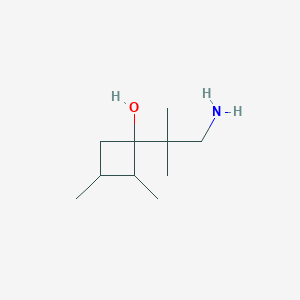
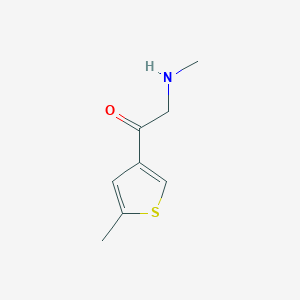
![4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one](/img/structure/B13154175.png)
